BRD73954

Overview

Description

BRD73954 is a potent inhibitor of histone deacetylase enzymes, specifically targeting histone deacetylase 6 and histone deacetylase 8. Histone deacetylase enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound has shown significant potential in scientific research due to its ability to selectively inhibit these enzymes .

Biochemical Analysis

Biochemical Properties

BRD73954 selectively inhibits HDAC6 and HDAC8 with IC50 values of 0.0036 µM and 0.12 µM respectively . It interacts with these enzymes, leading to the inhibition of their activity. The interaction between this compound and these enzymes is characterized by the binding of the compound to the active site of the enzymes, thereby preventing them from exerting their deacetylase activity .

Cellular Effects

In cellular processes, this compound has been shown to decrease the levels of HDAC6, which is associated with the upregulation of Ac-Tubulin . This suggests that this compound influences cell function by modulating the acetylation state of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HDAC6 and HDAC8, inhibiting their activity and leading to an increase in acetylation of specific substrates such as α-tubulin . This change in acetylation status can lead to alterations in gene expression and other cellular processes .

Preparation Methods

BRD73954 can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed by the reaction of a benzene ring with a carboxylic acid derivative.

Introduction of functional groups: Various functional groups, such as hydroxyl and phenethyl groups, are introduced to the core structure through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

BRD73954 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield hydroxylated derivatives, while reduction with sodium borohydride can produce reduced derivatives with altered functional groups.

Scientific Research Applications

BRD73954 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of histone deacetylase enzymes in chemical reactions and gene regulation.

Biology: In biological research, this compound is used to investigate the effects of histone deacetylase inhibition on cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Its ability to selectively inhibit histone deacetylase enzymes makes it a promising candidate for drug development.

Industry: Although primarily used in research, this compound can also be used in the development of new materials and chemical processes that require precise control of gene expression

Mechanism of Action

BRD73954 exerts its effects by selectively inhibiting histone deacetylase 6 and histone deacetylase 8. The inhibition of these enzymes leads to the accumulation of acetylated histones, resulting in chromatin relaxation and increased gene expression. The molecular targets of this compound include the catalytic domains of histone deacetylase 6 and histone deacetylase 8, which are responsible for the deacetylation of histone proteins. By binding to these domains, this compound prevents the removal of acetyl groups from histones, thereby modulating gene expression and cellular processes .

Comparison with Similar Compounds

BRD73954 is unique in its ability to selectively inhibit both histone deacetylase 6 and histone deacetylase 8. Other similar compounds include:

Trichostatin A: A broad-spectrum histone deacetylase inhibitor that targets multiple histone deacetylase enzymes, including histone deacetylase 6 and histone deacetylase 8.

Vorinostat: Another broad-spectrum histone deacetylase inhibitor with activity against multiple histone deacetylase enzymes.

Panobinostat: A potent inhibitor of several histone deacetylase enzymes, including histone deacetylase 6 and histone deacetylase 8

This compound’s selectivity for histone deacetylase 6 and histone deacetylase 8 sets it apart from these other inhibitors, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.

Properties

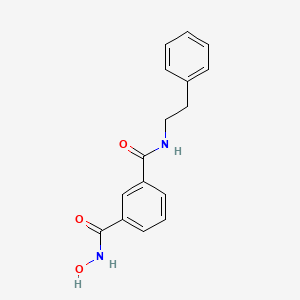

IUPAC Name |

3-N-hydroxy-1-N-(2-phenylethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHKWEQJEDRIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

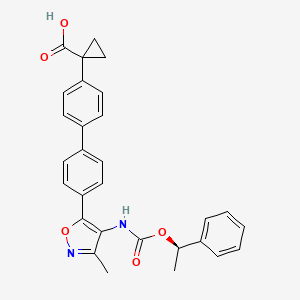

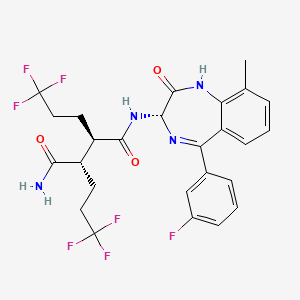

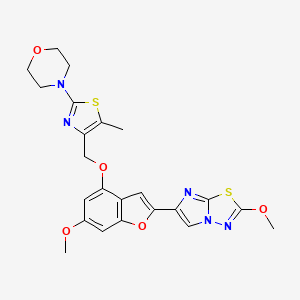

Feasible Synthetic Routes

Q1: What makes BRD73954 unique compared to other HDAC inhibitors?

A1: this compound stands out as the first small molecule HDAC inhibitor capable of potently and selectively inhibiting both HDAC6 and HDAC8. [] This is significant because these two isoforms belong to different phylogenetic classes within the HDAC family. This dual-inhibitory activity makes this compound a valuable tool for studying the distinct and potentially synergistic roles of HDAC6 and HDAC8 in various biological processes.

Q2: How does the structure of this compound contribute to its dual HDAC6/8 inhibitory activity?

A2: The research highlights the importance of the meta substituent on the phenyl hydroxamic acid moiety of this compound. This meta substituent is deemed crucial for the potent inhibition of HDAC8, while also being well-accommodated within the binding site of HDAC6. [] This suggests that structural modifications in this region could be explored to fine-tune the selectivity and potency towards specific HDAC isoforms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)